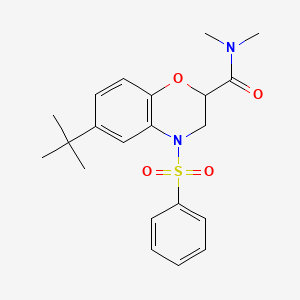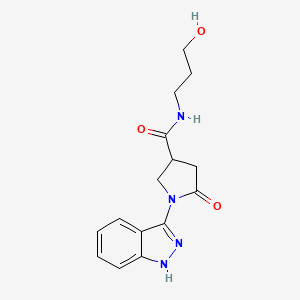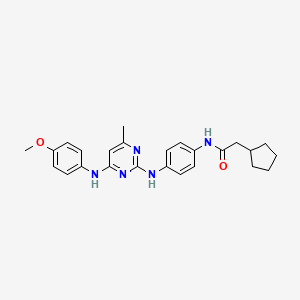![molecular formula C23H26N4O4S B14968947 6-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4,5-dimethylphenyl)pyridazin-3(2H)-one](/img/structure/B14968947.png)
6-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4,5-dimethylphenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-4,5-DIMETHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a piperazine ring, a sulfonyl group, and a dihydropyridazinone moiety. Its unique chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-4,5-DIMETHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, which is then subjected to sulfonylation to introduce the sulfonyl group. Subsequent steps involve the formation of the dihydropyridazinone ring through cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. Quality control measures are implemented at various stages to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-4,5-DIMETHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6-(3-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-4,5-DIMETHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(3-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-4,5-DIMETHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-4,5-DIMETHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE shares structural similarities with other piperazine and dihydropyridazinone derivatives.
- Compounds such as 4-(4-METHOXYPHENYL)PIPERAZINE and 2,3-DIHYDROPYRIDAZIN-3-ONE are structurally related and exhibit similar chemical properties.
Uniqueness
The uniqueness of 6-(3-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-4,5-DIMETHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE lies in its combination of functional groups and its specific chemical structure, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H26N4O4S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-4,5-dimethylphenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C23H26N4O4S/c1-16-14-18(21-8-9-23(28)25-24-21)15-22(17(16)2)32(29,30)27-12-10-26(11-13-27)19-4-6-20(31-3)7-5-19/h4-9,14-15H,10-13H2,1-3H3,(H,25,28) |
InChI Key |
GXPKQDXKJICWDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C4=NNC(=O)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14968868.png)
![6-allyl-N-(4-chlorobenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968870.png)


![N~4~-(3-fluorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14968888.png)
![7-(5-Bromo-2-thienyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14968895.png)


![N-(2-ethylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14968918.png)
![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,4-dimethylaniline](/img/structure/B14968932.png)
![6-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-4,5-dimethylphenyl}pyridazin-3(2H)-one](/img/structure/B14968939.png)
![1-(4-fluoro-1H-indazol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14968940.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968944.png)
![4-Butoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B14968984.png)
